Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Description
This compound belongs to the pyridazine-carboxylate family, characterized by a six-membered aromatic ring containing two nitrogen atoms (pyridazine core). The structure features:
- A methyl ester group at position 2.
- A 4-methylphenyl sulfanyl substituent at position 3.
- A 3-(trifluoromethyl)phenyl group at position 1, enhancing lipophilicity and metabolic stability .
Its molecular formula is C₂₁H₁₅F₃N₂O₃S, with a molar mass of 432.42 g/mol.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-12-6-8-15(9-7-12)29-16-11-17(26)25(24-18(16)19(27)28-2)14-5-3-4-13(10-14)20(21,22)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWFYKKKWWVVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)N(N=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401112062 | |
| Record name | Methyl 1,6-dihydro-4-[(4-methylphenyl)thio]-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401112062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-80-5 | |
| Record name | Methyl 1,6-dihydro-4-[(4-methylphenyl)thio]-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338395-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,6-dihydro-4-[(4-methylphenyl)thio]-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401112062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a pyridazine ring, which is known for its diverse biological activities. The presence of trifluoromethyl and sulfanyl groups enhances its pharmacological properties, making it a subject of interest in various studies.
Chemical Structure and Properties
- Chemical Formula : C20H15F3N2O3S
- Molecular Weight : 420.404 g/mol
- CAS Number : Not specified
The compound's structure is characterized by the following functional groups:
- Pyridazine core
- Sulfanyl group
- Trifluoromethyl substituent
Antimicrobial Properties
Recent studies have indicated that compounds containing pyridazine rings exhibit antimicrobial activity. The incorporation of trifluoromethyl groups has been shown to enhance this activity significantly. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 4-(4-methylphenyl)sulfanyl... | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anticancer Activity
The biological activity of this compound extends to anticancer properties as well. Research has shown that derivatives of pyridazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study evaluating the anticancer potential of similar compounds reported IC50 values indicating significant cytotoxicity against human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Apoptosis induction |
| MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study published in MDPI explored the antimicrobial efficacy of pyridazine derivatives, including the target compound. The study found that modifications to the phenyl ring significantly increased the potency against Gram-positive bacteria. -
Case Study on Anticancer Activity :
Another investigation focused on the cytotoxic effects of pyridazine derivatives on various cancer cell lines. The results indicated that the introduction of a sulfanyl group markedly improved anticancer activity, particularly in breast and cervical cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Stability
- Sulfanyl vs.
- Ester vs. Carboxamide : Methyl esters (target compound) are more prone to hydrolysis than carboxamides (e.g., N-(4-chlorophenyl)-carboxamide), limiting their oral bioavailability but enabling prodrug strategies .
Pharmacological Implications
- Trifluoromethyl Phenyl Moieties : The 3-(trifluoromethyl)phenyl group in the target compound and its analogs enhances binding to hydrophobic pockets in enzymes or receptors, a feature shared with EP 4374877A2’s furan derivative .
- Sulfanyl Linkages : The sulfanyl group in the target compound may facilitate disulfide bond formation or thiol-mediated interactions, absent in hydroxyl or carboxamide analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate, and what reagents are typically employed?
- Methodological Answer : The synthesis typically involves multi-step procedures, including nucleophilic substitution, esterification, and sulfanyl group introduction. Key reagents include ethyl esters (for carboxylate formation), sulfonyl chlorides (for sulfanyl group incorporation), and catalysts like palladium complexes for cross-coupling reactions. Controlled temperatures (60–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Solvents such as DMF or THF are used to enhance reactivity .
Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and connectivity. Mass spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. Researchers should cross-validate data across techniques to resolve ambiguities, especially for stereochemical assignments .
Q. What are the critical parameters to monitor during synthesis to ensure purity?
- Methodological Answer : Key parameters include:
- Reaction time : Over-reaction can lead to byproducts (e.g., hydrolysis of esters).
- Temperature : Excess heat may degrade thermally sensitive groups (e.g., trifluoromethyl).
- Solvent purity : Trace moisture in polar aprotic solvents (DMF, DMSO) can hydrolyze intermediates.
Purity is assessed via HPLC (>95% area) or TLC (single spot). Recrystallization in ethanol/water mixtures is commonly used for final purification .
Advanced Research Questions
Q. How can one optimize the yield of this compound when scaling up the synthesis?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Stepwise temperature control : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition.
- Solvent selection : High-boiling solvents (e.g., toluene) facilitate reflux conditions for slower, controlled reactions.
A comparative study of reaction conditions from small-scale to pilot-scale (1 g → 100 g) revealed a 15–20% yield increase when using flow chemistry for intermediate steps .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify IC₅₀ discrepancies.
- Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀). For example, conflicting cytotoxicity data in leukemia vs. solid tumor models may reflect differential target expression .
Q. How does the trifluoromethyl group influence the compound’s reactivity in further chemical modifications?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyridazine ring but reduces nucleophilic attack susceptibility. For example:
- Nitration : Occurs preferentially at the 5-position of the pyridazine ring due to CF₃-directed meta/para effects.
- Reduction : Sodium borohydride selectively reduces the ketone group without affecting CF₃.
Computational modeling (DFT) predicts charge distribution to guide derivatization .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) model interactions with targets like kinase domains. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
- Binding site analysis : Grid-based scoring identifies hydrophobic pockets accommodating the trifluoromethyl group.
- Free energy calculations : MM-PBSA/GBSA quantify ΔG binding. Validation via SPR (surface plasmon resonance) correlates computational predictions with experimental Kd values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
